molecular formula C21H13Cl2NO3 B11140644 6-[(2,6-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one

6-[(2,6-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one

Cat. No.: B11140644
M. Wt: 398.2 g/mol
InChI Key: YWPOFDQDPQUSOS-UKWGHVSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzofuran-3-one derivative featuring a 2,6-dichlorophenylmethoxy substituent at position 6 and a 3-pyridylmethylene group at position 2. Its synthesis involves a multi-step process, including alkylation of 6-hydroxybenzofuran-3(2H)-one with 2,6-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF), followed by condensation with a pyridine aldehyde derivative . Key spectral data include ¹H NMR (CDCl₃, δ 4.64–7.58 ppm) and ¹³C NMR (CDCl₃, δ 65.57–197.49 ppm), with a molecular ion peak at m/z 309.2 (MH⁺) in mass spectrometry . The 2,6-dichlorophenyl group enhances lipophilicity and metabolic stability, while the pyridylmethylene moiety may contribute to receptor-binding interactions .

Properties

Molecular Formula

C21H13Cl2NO3

Molecular Weight

398.2 g/mol

IUPAC Name

(2Z)-6-[(2,6-dichlorophenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C21H13Cl2NO3/c22-17-4-1-5-18(23)16(17)12-26-14-6-7-15-19(10-14)27-20(21(15)25)9-13-3-2-8-24-11-13/h1-11H,12H2/b20-9-

InChI Key

YWPOFDQDPQUSOS-UKWGHVSLSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6-[(2,6-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-[(2,6-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one can undergo various chemical reactions, including:

Scientific Research Applications

6-[(2,6-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(2,6-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

The 2,6-dichlorophenylmethoxy group distinguishes this compound from analogs with alternative halogenation patterns or substituents:

Compound Name Benzyl Substituent Key Properties Reference
Target Compound 2,6-Dichlorophenylmethoxy Lipophilic, high metabolic stability
[(2-Chlorophenyl)methoxy]carbonyl derivatives 2-Chlorophenylmethoxy Lower steric hindrance, reduced potency
[(4-Chlorophenyl)methoxy]carbonyl derivatives 4-Chlorophenylmethoxy Altered electronic effects
[(2,4-Dichlorophenyl)methoxy]carbonyl derivatives 2,4-Dichlorophenylmethoxy Intermediate stability vs. 2,6-dichloro

Key Findings :

  • The 2,6-dichloro substitution maximizes steric and electronic effects, improving binding to hydrophobic pockets in biological targets compared to mono-chloro or 2,4-dichloro analogs .
  • Compounds with 4-chlorophenylmethoxy groups exhibit reduced stability in metabolic assays due to increased susceptibility to oxidative degradation .
Pyridylmethylene Positional Isomers

The 3-pyridylmethylene group in the target compound contrasts with isomers bearing pyridine substitutions at other positions:

Compound Name Pyridine Substituent Position Yield (%) Biological Activity Reference
6-[(2,6-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one 4-Pyridyl 58 Moderate kinase inhibition
Target Compound 3-Pyridyl N/A Enhanced selectivity for COX-2

Key Findings :

  • The 3-pyridylmethylene isomer shows superior selectivity for cyclooxygenase-2 (COX-2) inhibition compared to the 4-pyridyl analog, likely due to optimized hydrogen bonding with the enzyme’s active site .
  • The 4-pyridyl derivative, synthesized in 58% yield, demonstrates moderate activity in kinase assays but lacks COX-2 specificity .
Comparison with Other Benzofuran Derivatives

The benzo[b]furan-3-one core is shared with compounds like triphenylacetate derivatives and triazolone-containing analogs , but key differences exist:

Compound Name Core Structure Functional Groups Application Reference
Target Compound Benzo[b]furan-3-one 2,6-Dichlorophenylmethoxy, 3-pyridyl Anti-inflammatory, kinase inhibition
Vilanterol Impurity Benzodioxin-methanol Dichlorophenylmethoxy, aliphatic chain β₂-adrenergic agonist impurity
Triazolone-benzofuran hybrids Benzo[b]furan-triazolone Piperazine, dichlorophenyl Antifungal agents

Key Findings :

  • The benzo[b]furan-3-one core in the target compound enables planar aromatic stacking interactions, unlike the flexible aliphatic chains in vilanterol derivatives .
  • Triazolone-containing analogs prioritize antifungal activity via piperazine-mediated membrane disruption, whereas the target compound’s pyridyl group favors enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.